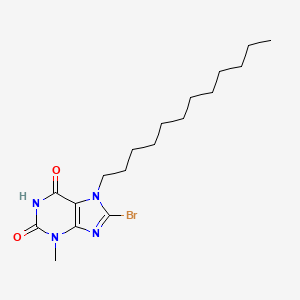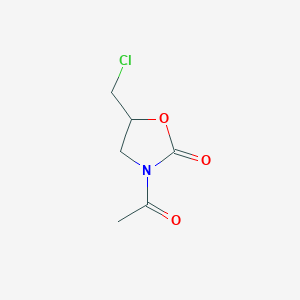![molecular formula C24H25ClN4O2 B2483601 3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide CAS No. 1251602-46-6](/img/structure/B2483601.png)
3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, molecular structures, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the formation of core structures followed by various substitutions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide is achieved through an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide . These methods suggest that the synthesis of the compound may also involve the formation of an amide bond and the use of substitution reactions to introduce various functional groups.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and High-Resolution Mass Spectrometry (HRMS) . These techniques would likely be used to determine the structure of "3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide" as well, ensuring the correct assembly of the molecule and the presence of intended functional groups.
Chemical Reactions Analysis
The compounds related to the one have shown reactivity towards various nucleophiles. For example, 3-chloro-1-benzothiophene-2-carbonylchloride reacts with anthranilic acid and various nitrogen nucleophiles to yield different quinazolinone derivatives . This indicates that the compound "3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide" may also exhibit reactivity with nucleophiles, potentially leading to a range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
While the papers do not provide specific physical and chemical properties of the compound , they do report on the biological activities of similar compounds. For instance, the synthesized pyrazole carboxamides exhibit insecticidal and fungicidal activities . The antimicrobial activity of new quinazolinone derivatives is also reported . These activities are typically a result of the compound's physical and chemical properties, such as solubility, stability, and the ability to interact with biological targets. Therefore, it can be inferred that "3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide" may also possess similar properties that could confer biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Tuberculostatic Activity
Pyrazine derivatives, including those related to the query compound, have been studied for their potential tuberculostatic activity. For instance, studies on pyrazine derivatives have explored the synthesis of compounds with potential against tuberculosis, demonstrating the relevance of such chemical structures in medicinal chemistry and drug design (Foks et al., 2005).
Molecular Interaction and Antagonist Activity
Compounds structurally related to the query have been analyzed for their molecular interaction with receptors, such as the CB1 cannabinoid receptor. The detailed study of these interactions provides valuable insights into the design of receptor antagonists for therapeutic applications (Shim et al., 2002).
Antimicrobial Activities
Research into pyrazole and thiazole derivatives based on specific moieties has shown these compounds to possess antimicrobial properties. Such studies underscore the significance of these chemical structures in developing new antimicrobial agents, which could be relevant to the compound (Gouda et al., 2010).
GyrB Inhibitors in Tuberculosis Treatment
The design and synthesis of thiazole-aminopiperidine hybrid analogues as GyrB inhibitors for Mycobacterium tuberculosis present another area of research application. These inhibitors are critical in the fight against tuberculosis, highlighting the potential for compounds like the query to contribute to this field (Jeankumar et al., 2013).
Synthesis and Biological Activity
The synthesis and evaluation of biological activities of various heterocyclic compounds, including pyrazolidine derivatives, are of considerable interest in pharmaceutical research. These activities often include antimicrobial, anti-inflammatory, and analgesic properties, indicating the wide-ranging applications of such chemical structures in drug discovery (Ahmed, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-2-16-6-8-17(9-7-16)22-21(15-26-28-22)24(31)29-12-10-20(11-13-29)27-23(30)18-4-3-5-19(25)14-18/h3-9,14,20-22,26,28H,2,10-13,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPWIDJRUCEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(CNN2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)
![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)

![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2483532.png)




